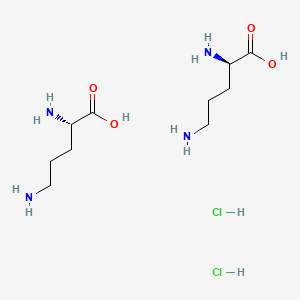![molecular formula C13H10 B3050040 3H-Benz[e]indene CAS No. 232-55-3](/img/structure/B3050040.png)
3H-Benz[e]indene
Overview
Description
3H-Benz[e]indene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀ It consists of a benzene ring fused to an indene structure, forming a three-ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Benz[e]indene can be synthesized through various methods. One common approach involves the reaction of the 2-naphthyl radical with allene or methylacetylene under high-temperature conditions (approximately 1300 ± 35 K). This reaction proceeds through the addition of the 2-naphthyl radical to the π-electron density of the allene or methylacetylene, followed by isomerization and ring closure, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar or petroleum, where it is found as a minor component. The isolation process requires careful separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3H-Benz[e]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
3H-Benz[e]indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, resins, and other materials due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3H-Benz[e]indene involves its interaction with various molecular targets. For example, certain derivatives of this compound have been shown to modulate the activity of GABA_A receptors. These compounds can act as positive modulators by prolonging the mean open time duration of the receptor channels, similar to the action of neuroactive steroids .
Comparison with Similar Compounds
1H-Benz[f]indene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.
Indene: A simpler compound with a benzene ring fused to a cyclopentene ring.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon without the five-membered ring present in 3H-Benz[e]indene.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both five- and six-membered rings
Properties
IUPAC Name |
3H-cyclopenta[a]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJQUFZLZTSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455336 | |
| Record name | 3H-Benz[e]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232-55-3 | |
| Record name | 3H-Benz[e]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)
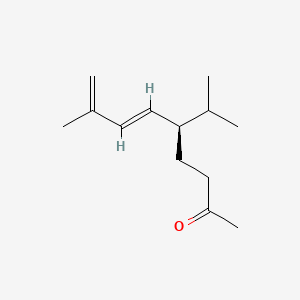
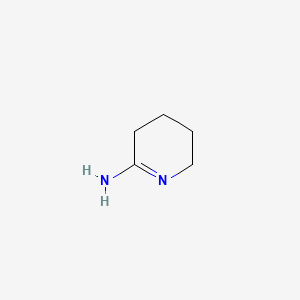
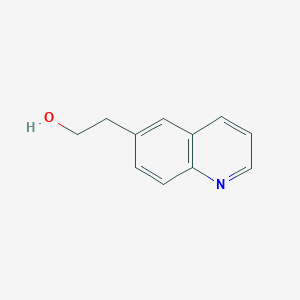
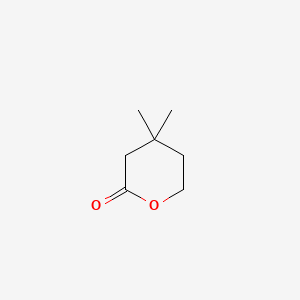
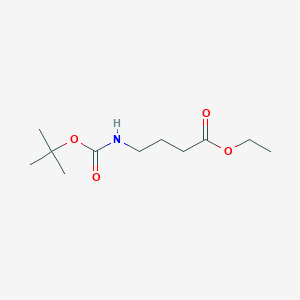
![5H-Pyridazino[4,5-b]indol-4-ol](/img/structure/B3049969.png)
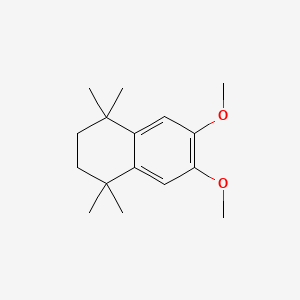
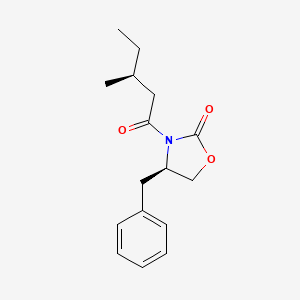
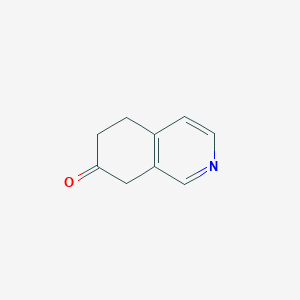
![(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione](/img/structure/B3049975.png)
